![molecular formula C9H16N2O3S B14211018 3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid CAS No. 819864-44-3](/img/structure/B14211018.png)
3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyanocyclopentyl group attached to an amino propane sulfonic acid backbone, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid typically involves the reaction of 1-cyanocyclopentylamine with propane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the final product in its pure form.
化学反应分析
Types of Reactions
3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyanocyclopentyl group to an amine group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Substituted amino propane sulfonic acids.
科学研究应用
3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Amino-1-propanesulfonic acid: A related compound with similar structural features but lacking the cyanocyclopentyl group.
Homotaurine: Another sulfonic acid derivative with neuroprotective properties.
Uniqueness
3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid is unique due to the presence of the cyanocyclopentyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
属性
CAS 编号 |
819864-44-3 |
|---|---|
分子式 |
C9H16N2O3S |
分子量 |
232.30 g/mol |
IUPAC 名称 |
3-[(1-cyanocyclopentyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C9H16N2O3S/c10-8-9(4-1-2-5-9)11-6-3-7-15(12,13)14/h11H,1-7H2,(H,12,13,14) |
InChI 键 |
ILNIQRFLJFLKII-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(C#N)NCCCS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14210936.png)
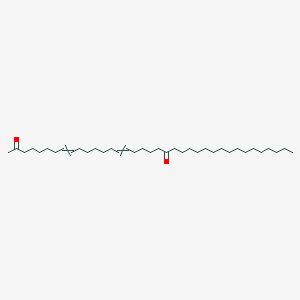
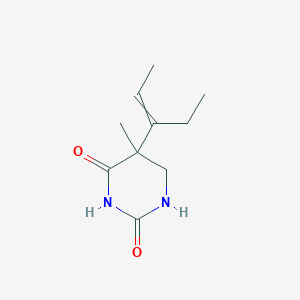
![Pyrrolidine, 2-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, (2R)-](/img/structure/B14210956.png)
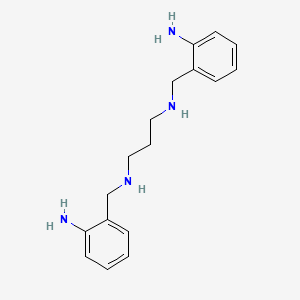
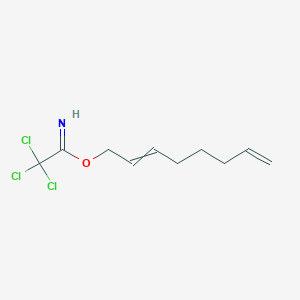
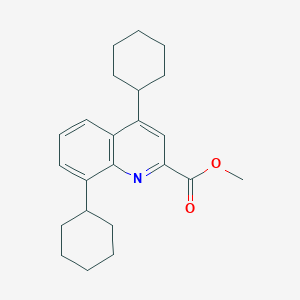
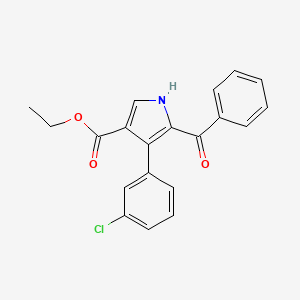
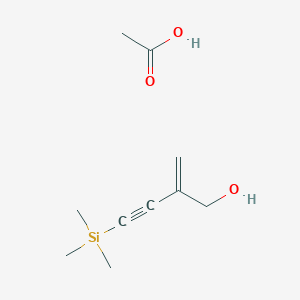
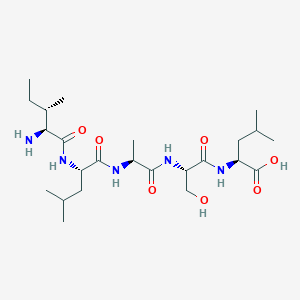
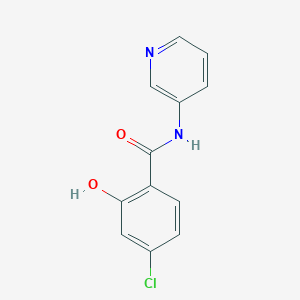
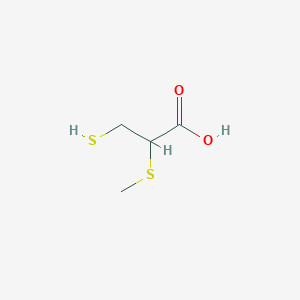
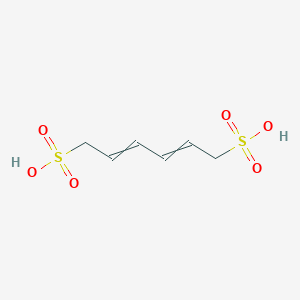
![1,1'-[2-(3-Bromopropoxy)ethene-1,1-diyl]dibenzene](/img/structure/B14211006.png)
